molecular formula C15H10Cl2O2 B1420379 5-(2,5-Dichlorobenzoyl)-2,3-dihydro-1-benzofuran CAS No. 1096942-33-4

5-(2,5-Dichlorobenzoyl)-2,3-dihydro-1-benzofuran

Cat. No.: B1420379
CAS No.: 1096942-33-4
M. Wt: 293.1 g/mol
InChI Key: WWNMPQMGUGAXFS-UHFFFAOYSA-N
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Description

5-(2,5-Dichlorobenzoyl)-2,3-dihydro-1-benzofuran is an organic compound characterized by the presence of a dichlorobenzoyl group attached to a dihydrobenzofuran ring. This compound is notable for its applications in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,5-Dichlorobenzoyl)-2,3-dihydro-1-benzofuran typically involves the reaction of 2,5-dichlorobenzoyl chloride with 2,3-dihydro-1-benzofuran in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

2,5-Dichlorobenzoyl chloride+2,3-Dihydro-1-benzofuranBaseThis compound\text{2,5-Dichlorobenzoyl chloride} + \text{2,3-Dihydro-1-benzofuran} \xrightarrow{\text{Base}} \text{this compound} 2,5-Dichlorobenzoyl chloride+2,3-Dihydro-1-benzofuranBase​this compound

Industrial Production Methods

On an industrial scale, the synthesis may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. The product is typically purified by recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(2,5-Dichlorobenzoyl)-2,3-dihydro-1-benzofuran can undergo various chemical reactions, including:

    Substitution Reactions: The dichlorobenzoyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The benzofuran ring can be oxidized or reduced under appropriate conditions.

    Hydrolysis: The compound can be hydrolyzed to yield 2,5-dichlorobenzoic acid and 2,3-dihydro-1-benzofuran.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: Substituted benzofuran derivatives.

    Oxidation: Oxidized benzofuran compounds.

    Reduction: Reduced benzofuran derivatives.

    Hydrolysis: 2,5-Dichlorobenzoic acid and 2,3-dihydro-1-benzofuran.

Scientific Research Applications

Chemistry

In organic synthesis, 5-(2,5-Dichlorobenzoyl)-2,3-dihydro-1-benzofuran is used as an intermediate for the preparation of more complex molecules. Its reactivity makes it a valuable building block in the synthesis of pharmaceuticals and agrochemicals.

Biology and Medicine

The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its structural features allow it to interact with various biological targets, making it a candidate for the development of anti-inflammatory, antimicrobial, or anticancer agents.

Industry

In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism by which 5-(2,5-Dichlorobenzoyl)-2,3-dihydro-1-benzofuran exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The dichlorobenzoyl group can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dichlorobenzoyl chloride: A precursor in the synthesis of 5-(2,5-Dichlorobenzoyl)-2,3-dihydro-1-benzofuran.

    2,3-Dihydro-1-benzofuran: The core structure of the compound.

    2,5-Dichlorobenzoic acid: A hydrolysis product of the compound.

Uniqueness

This compound is unique due to the combination of the dichlorobenzoyl group and the dihydrobenzofuran ring This combination imparts specific chemical and biological properties that are not found in other similar compounds

Properties

IUPAC Name

(2,5-dichlorophenyl)-(2,3-dihydro-1-benzofuran-5-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2O2/c16-11-2-3-13(17)12(8-11)15(18)10-1-4-14-9(7-10)5-6-19-14/h1-4,7-8H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWNMPQMGUGAXFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)C(=O)C3=C(C=CC(=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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